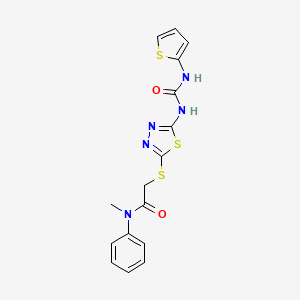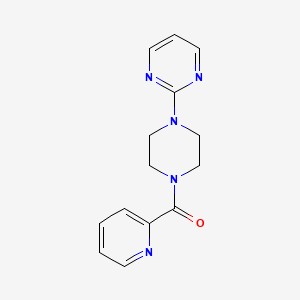![molecular formula C13H13ClF2N2O2 B2908457 2-chloro-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]propanamide CAS No. 2411288-37-2](/img/structure/B2908457.png)
2-chloro-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]propanamide is a synthetic organic compound characterized by the presence of chloro, cyano, and difluorophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]propanamide typically involves multi-step organic reactions. One common method involves the reaction of 3,4-difluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with a cyanoacetamide derivative under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-chloro-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in disease pathways. The cyano and difluorophenoxy groups play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-cyano-1-(4-fluorophenoxy)propan-2-yl]propanamide
- 2-Chloro-N-[2-cyano-1-(3,5-difluorophenoxy)propan-2-yl]propanamide
Uniqueness
2-chloro-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]propanamide is unique due to the specific positioning of the difluorophenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure may result in different binding affinities and selectivities for molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-chloro-N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF2N2O2/c1-8(14)12(19)18-13(2,6-17)7-20-9-3-4-10(15)11(16)5-9/h3-5,8H,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZDYCSNRCCEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(COC1=CC(=C(C=C1)F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2908375.png)
![N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2908376.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2908378.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2908379.png)
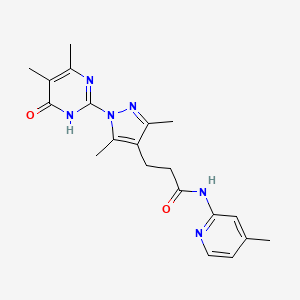
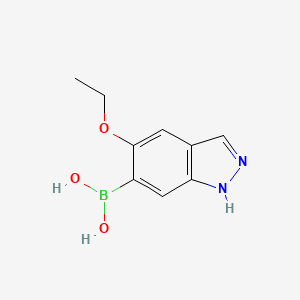
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2908385.png)
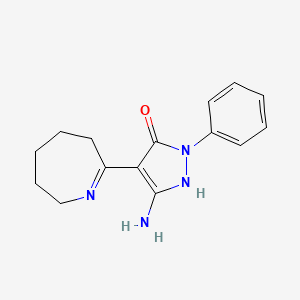
![Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate](/img/structure/B2908389.png)
![N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2908392.png)

